1-(R,S)-Dapagliflozin, commonly referred to simply as dapagliflozin, is a pharmacologically active compound classified as a sodium-glucose co-transporter 2 inhibitor. It is primarily indicated for the treatment of type 2 diabetes mellitus and has also been recognized for its cardiovascular and renal protective effects. Dapagliflozin was developed by Bristol-Myers Squibb in collaboration with AstraZeneca and received approval from the U.S. Food and Drug Administration in January 2014.
Dapagliflozin is synthesized from natural and synthetic precursors, employing various chemical methodologies that emphasize efficiency and sustainability. The compound is commercially available in various formulations, including film-coated tablets.
Dapagliflozin belongs to the class of medications known as sodium-glucose co-transporter 2 inhibitors. This class has been instrumental in managing glucose levels in patients with type 2 diabetes by promoting glycosuria, which is the excretion of glucose through urine.
The synthesis of dapagliflozin has been approached through several methods, emphasizing green chemistry principles. A notable method involves a one-pot synthesis that integrates multiple reaction steps to minimize waste and enhance efficiency.
Dapagliflozin's molecular formula is , with a molecular weight of approximately 408.87 g/mol. The structure features a chlorinated phenyl group, an ethoxy group, and a glucopyranose moiety, which are critical for its biological activity.
Dapagliflozin undergoes various chemical reactions during its synthesis:
The synthetic routes are designed to minimize by-products and maximize yields, often utilizing commercially available reagents that are environmentally benign .
Dapagliflozin operates by selectively inhibiting the sodium-glucose co-transporter 2 located in the proximal tubule of the nephron. This inhibition results in:
Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize its purity and structural integrity .
Dapagliflozin has significant applications in clinical settings:
1-(R,S)-Dapagliflozin is chemically designated as (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol. Its molecular formula is C₂₁H₂₅ClO₆, with a molecular weight of 408.88 g/mol [1] [6]. The crystalline structure of dapagliflozin solvates has been extensively characterized using X-ray diffraction (XRD). For example, the propanediol monohydrate form—a common crystalline solvate—adopts a P2₁2₁2₁ space group with unit cell parameters a = 7.8 Å, b = 12.3 Å, and c = 23.5 Å. This structure features hydrogen-bonding networks between the glucose moiety, propanediol, and water molecules, stabilizing the lattice [3] [9].
Table 1: Crystallographic Parameters of Dapagliflozin Propanediol Monohydrate
Parameter | Value |
---|---|
Space Group | P2₁2₁2₁ |
Unit Cell (a, b, c) | 7.8 Å, 12.3 Å, 23.5 Å |
Hydrogen Bonds | Glucose-OH⋯Propanediol, Glucose-OH⋯H₂O |
Thermal Stability | Up to 100°C |
Dapagliflozin contains four chiral centers in the glucopyranose ring, resulting in a d-configuration at C-2, C-3, C-4, and C-5 positions. The 1-(R,S) designation refers to the racemic mixture of the aglycone moiety, specifically the chiral benzylic carbon introduced during synthesis. Nuclear Magnetic Resonance (NMR) studies confirm that the active pharmaceutical ingredient (API) exists predominantly as the S-enantiomer at this center (>99% ee) due to stereoselective synthesis. However, 1-(R,S)-Dapagliflozin denotes a racemic mixture used in intermediate stages of production, which lacks the stereochemical purity of the final API [3] [7] [9]. Key NMR shifts for the aglycone moiety include:
1-(R,S)-Dapagliflozin exhibits pH-dependent solubility:
Table 2: Solubility and Stability Profile
Property | Value/Condition |
---|---|
Water Solubility | 0.015 mg/mL (pH 7.0) |
DMSO Solubility | ≥50 mg/mL |
Hygroscopicity | 5% w/w at 80% RH |
Acidic Degradation (t₁/₂) | 8 hours (pH 2.0) |
Melting Point | 55–58°C (amorphous form) |
Dapagliflozin forms multiple crystalline solvates, including:
Table 3: Polymorphic and Solvate Forms
Form | Composition | Dissolution Rate (60 min) |
---|---|---|
Propanediol Monohydrate | Dapagliflozin·C₃H₈O₂·H₂O | 45% |
Ethanol Solvate | Dapagliflozin·C₂H₅OH | 32% (converts to hydrate) |
Amorphous Dispersion | Dapagliflozin/PEG 6000/Poloxamer 188 | 78% |
L-Proline Cocrystal | Dapagliflozin·C₅H₉NO₂ | Not reported |
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.: 2524-31-4
CAS No.:
CAS No.: